1-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17655969
InChI: InChI=1S/C15H18N4O2/c1-3-18-8-7-12-11(9-18)5-4-6-13(12)19-10(2)14(15(20)21)16-17-19/h4-6H,3,7-9H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C15H18N4O2
Molecular Weight: 286.33 g/mol

1-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17655969

Molecular Formula: C15H18N4O2

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
IUPAC Name 1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C15H18N4O2/c1-3-18-8-7-12-11(9-18)5-4-6-13(12)19-10(2)14(15(20)21)16-17-19/h4-6H,3,7-9H2,1-2H3,(H,20,21)
Standard InChI Key OSHDCZQIBIKZMK-UHFFFAOYSA-N
Canonical SMILES CCN1CCC2=C(C1)C=CC=C2N3C(=C(N=N3)C(=O)O)C

Introduction

Structural Composition and Nomenclature

The systematic name 1-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid delineates its molecular architecture:

  • Tetrahydroisoquinoline core: A partially saturated isoquinoline derivative with a six-membered benzene ring fused to a piperidine-like structure . The 2-ethyl substituent enhances lipophilicity, potentially influencing bioavailability.

  • 1,2,3-Triazole ring: A five-membered aromatic ring containing three nitrogen atoms. The 5-methyl group and 4-carboxylic acid functionalize this moiety, modulating electronic properties and hydrogen-bonding capacity .

The molecular formula is C₁₆H₂₀N₄O₂, with a calculated molecular weight of 300.36 g/mol. Key structural features are summarized in Table 1.

Table 1: Structural Characteristics

PropertyValue/Description
Molecular FormulaC₁₆H₂₀N₄O₂
Molecular Weight300.36 g/mol
Key Functional GroupsTetrahydroisoquinoline, 1,2,3-triazole, carboxylic acid
Substituents2-Ethyl (tetrahydroisoquinoline), 5-Methyl (triazole)

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of this compound typically follows a convergent route, combining tetrahydroisoquinoline and triazole precursors. A representative protocol, adapted from patented methodologies , involves:

  • Formation of 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-amine: Achieved via Bischler-Napieralski cyclization of phenethylamine derivatives, followed by reduction and ethylation .

  • Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the tetrahydroisoquinoline-azide and a methyl-substituted alkyne carboxylate.

  • Hydrolysis: Conversion of the ester group to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) .

Table 2: Representative Reaction Conditions

StepReactantsConditionsYield (%)
1Phenethylamide, POCl₃Reflux, 6 h72
2Azide, Propargyl ester, CuSO₄RT, 12 h85
3Ester intermediate, NaOHReflux, 3 h91

Critical parameters include temperature control during cyclization (≤110°C to prevent decomposition) and stoichiometric precision in CuAAC to minimize diastereomers.

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

While direct crystallographic data for this specific compound remains unpublished, analogous structures (e.g., C₂₂H₁₄Br₃N₇S ) provide insights into packing motifs. The triazole and tetrahydroisoquinoline planes typically adopt orthogonal orientations, stabilized by π-π stacking and hydrogen bonds .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, triazole-CH₃), 3.20–3.80 (m, 6H, tetrahydroisoquinoline CH₂), 7.28–7.65 (m, 3H, aromatic).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (triazole C=N) .

Chemical Reactivity and Stability

Carboxylic Acid Derivatives

The 4-carboxylic acid group undergoes typical reactions:

  • Esterification: Methanol/H₂SO₄ yields the methyl ester (useful for prodrug formulations) .

  • Amide Formation: Coupling with amines via EDC/HOBt activates the carboxylate.

Triazole Ring Modifications

Electrophilic substitution at the triazole’s 4-position is hindered by the carboxylic acid, but the 1- and 5-positions remain reactive. Halogenation (e.g., NBS) introduces bromine at C5, enabling Suzuki-Miyaura cross-coupling.

Table 3: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradants
40°C/75% RH, 1M12Decarboxylated triazole
0.1M HCl, 24h8Hydrolyzed ester (if present)

Analytical and Quality Control Methods

ParameterValue
Linearity (R²)0.9998
LOD0.1 μg/mL
Precision (%RSD)1.2

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